molecular formula C7H12ClN B2802000 (2R)-2-ethynyl-2-methylpyrrolidine hydrochloride CAS No. 2230789-53-2

(2R)-2-ethynyl-2-methylpyrrolidine hydrochloride

Cat. No.: B2802000
CAS No.: 2230789-53-2
M. Wt: 145.63
InChI Key: UFOVMGODNKDWOA-FJXQXJEOSA-N
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Description

(2R)-2-ethynyl-2-methylpyrrolidine hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an ethynyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-ethynyl-2-methylpyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with a suitable electrophile to form the pyrrolidine ring.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl halides or other methylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-ethynyl-2-methylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of saturated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

(2R)-2-ethynyl-2-methylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-ethynyl-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered ring with a nitrogen atom.

    2-methylpyrrolidine: A pyrrolidine ring with a methyl group.

    2-ethynylpyrrolidine: A pyrrolidine ring with an ethynyl group.

Uniqueness

(2R)-2-ethynyl-2-methylpyrrolidine hydrochloride is unique due to the presence of both the ethynyl and methyl groups on the pyrrolidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-ethynyl-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-3-7(2)5-4-6-8-7;/h1,8H,4-6H2,2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOVMGODNKDWOA-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230789-53-2
Record name (2R)-2-ethynyl-2-methylpyrrolidine hydrochloride
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